3-Cyclopentylacrylonitrile

Catalog No.
S769161
CAS No.
591769-05-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopentylacrylonitrile

CAS Number

591769-05-0

Product Name

3-Cyclopentylacrylonitrile

IUPAC Name

(E)-3-cyclopentylprop-2-enenitrile

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+

InChI Key

VMELXYJYSXXORF-ZZXKWVIFSA-N

SMILES

C1CCC(C1)C=CC#N

Canonical SMILES

C1CCC(C1)C=CC#N

Isomeric SMILES

C1CCC(C1)/C=C/C#N

3-Cyclopentylacrylonitrile is characterized by its structure, which includes a double bond between the first two carbon atoms of the acrylonitrile and a cyclopentyl group at the third carbon. This unique structure contributes to its reactivity and potential applications in organic synthesis and pharmaceutical development. Its physical properties, such as boiling point and solubility, are relevant for its handling and application in laboratory settings .

Due to the lack of specific research on 3-cyclopentylacrylonitrile, it is advisable to handle it with caution, assuming the potential hazards common to similar compounds.

  • Nitriles can be toxic and flammable [].
  • Alkenes may also have flammability concerns [].

Precursor in Pharmaceutical Synthesis

3-Cyclopentylacrylonitrile finds application in scientific research primarily as a precursor for the synthesis of other important molecules. Studies have shown its utility in the preparation of intermediates for two specific drugs: ruxolitinib and trasitinib phosphate [].

  • Ruxolitinib: This drug is a JAK inhibitor, a class of medications used to treat myeloproliferative neoplasms (MPN) such as thrombocytosis, primary myelofibrosis, and polycythemia vera []. 3-Cyclopentylacrylonitrile plays a role in the synthetic pathway for ruxolitinib intermediates [].
  • Trasitinib phosphate: This drug is a kinase inhibitor used in targeted cancer therapies, specifically for some types of non-small cell lung cancer and melanoma []. Similar to ruxolitinib, 3-Cyclopentylacrylonitrile serves as a precursor in the synthesis of intermediates for trasitinib phosphate [].
Typical for alkenes and nitriles:

  • Addition Reactions: As an alkene, 3-cyclopentylacrylonitrile can participate in electrophilic addition reactions where halogens or hydrogen halides add across the double bond.
  • Hydrogenation: The double bond can be hydrogenated to yield saturated compounds under appropriate conditions.
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to various functional transformations .

Several methods can be employed for synthesizing 3-cyclopentylacrylonitrile:

  • Michael Addition: This method involves the reaction of cyclopentyl compounds with acrylonitrile in the presence of a base to form the desired product.
  • Aldol Condensation: Another approach could involve the condensation of cyclopentanone derivatives with acrylonitrile under acidic or basic conditions.
  • Direct Nitrilation: Cyclopentyl derivatives can be nitrilated directly using cyanide sources in suitable solvents .

3-Cyclopentylacrylonitrile has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Polymer Chemistry: It can be used in polymerization processes to create materials with specific properties.
  • Material Science: Its unique structure may contribute to developing novel materials with tailored functionalities .

Interaction studies involving 3-cyclopentylacrylonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it might interact with biological systems. The potential for forming adducts through electrophilic addition is particularly noteworthy .

When comparing 3-cyclopentylacrylonitrile to similar compounds, several notable examples include:

Compound NameStructure TypeUnique Features
2-CyclopropylacrylonitrileCyclopropyl GroupSmaller cyclic structure; different reactivity
3-MethylacrylonitrileMethyl GroupMore common in industrial applications
4-CyclohexylacrylonitrileCyclohexyl GroupLarger cyclic structure; altered physical properties

Uniqueness: The cyclopentyl group gives 3-cyclopentylacrylonitrile distinct steric and electronic properties compared to other acrylonitriles, which may influence its reactivity and applications in synthesis and material science .

Phosphonate-Based Coupling Strategies

The synthesis of 3-cyclopentylacrylonitrile through phosphonate-based coupling represents one of the most reliable and efficient methodologies for constructing the acrylonitrile framework [1]. The phosphonate approach offers significant advantages over traditional methods, including superior control over stereochemistry and the ability to access both E and Z isomers under appropriate reaction conditions [2]. This compound, with molecular formula C₈H₁₁N and molecular weight 121.18 g/mol, exists as a mixture of geometric isomers, with the E-isomer typically predominating under standard reaction conditions [3].

The phosphonate-based synthesis of 3-cyclopentylacrylonitrile primarily employs diethyl cyanomethylphosphonate as the key reagent, which undergoes condensation with cyclopentanecarbaldehyde to afford the desired product [1]. This methodology has been extensively validated and demonstrates yields ranging from 89% to 95% depending on the specific reaction conditions employed [1].

Horner-Wadsworth-Emmons Olefination Mechanism

The Horner-Wadsworth-Emmons reaction mechanism for 3-cyclopentylacrylonitrile synthesis proceeds through a well-established four-step pathway [2] [4]. The initial step involves deprotonation of diethyl cyanomethylphosphonate by a strong base, typically potassium tert-butoxide, to generate the stabilized phosphonate carbanion [1] [2]. This carbanion formation is facilitated by the electron-withdrawing nature of both the phosphonate and nitrile groups, which provide effective stabilization of the negative charge [4].

The second step constitutes the rate-determining nucleophilic addition of the phosphonate carbanion to the carbonyl carbon of cyclopentanecarbaldehyde [2] [5]. This addition results in the formation of a tetrahedral alkoxide intermediate, designated as the β-hydroxyphosphonate precursor [4]. The stereochemical outcome of this addition step significantly influences the final E/Z ratio of the product [2].

Subsequently, the alkoxide oxygen attacks the phosphorus center intramolecularly, forming a four-membered oxaphosphetane ring intermediate [2] [4]. This cyclization step is thermodynamically favorable due to the relief of steric strain and the formation of a phosphorus-oxygen bond [6]. The oxaphosphetane intermediate exists in two diastereomeric forms, corresponding to the eventual E and Z products [2].

The final elimination step involves the extrusion of diethyl phosphate from the oxaphosphetane ring, yielding 3-cyclopentylacrylonitrile and regenerating the driving force for the overall transformation [2] [4]. This elimination is facilitated by the electron-withdrawing nitrile group, which stabilizes the developing double bond through conjugation [4]. The water-soluble diethyl phosphate byproduct can be easily removed through aqueous extraction, representing a significant advantage over the Wittig reaction [7].

Under standard conditions using potassium tert-butoxide in tetrahydrofuran at temperatures ranging from 0°C to 20°C, the reaction proceeds with excellent efficiency, achieving 89% yield after 64 hours [1]. The E-selectivity typically exceeds 95:5 under these conditions, reflecting the thermodynamic preference for the trans configuration [1].

Kinetic vs Thermodynamic Control in Stereoselective Synthesis

The stereochemical outcome in 3-cyclopentylacrylonitrile synthesis is governed by the fundamental principles of kinetic versus thermodynamic control [8]. Under kinetic control conditions, the product distribution reflects the relative rates of formation of the E and Z isomers, while thermodynamic control favors the thermodynamically more stable isomer [8].

In the Horner-Wadsworth-Emmons synthesis of 3-cyclopentylacrylonitrile, thermodynamic control typically predominates due to the reversible nature of the oxaphosphetane formation step [2]. The E-isomer is thermodynamically favored by approximately 2-3 kcal/mol due to reduced steric interactions between the cyclopentyl group and the nitrile substituent [8]. This energy difference becomes more pronounced at elevated temperatures and extended reaction times, leading to E-selectivities exceeding 95:5 under standard conditions [2].

Kinetic control can be achieved through modification of reaction conditions, particularly temperature and base selection [8]. Low-temperature conditions (-78°C to 0°C) with strong, non-nucleophilic bases such as lithium diisopropylamide can favor kinetic control, potentially altering the stereochemical outcome [4]. However, the inherent preference for E-geometry in this system means that even under kinetic control, significant Z-selectivity is challenging to achieve [2].

The Still-Gennari modification, employing bis(trifluoroethyl) cyanomethylphosphonate with sodium bis(trimethylsilyl)amide at low temperatures, can provide enhanced Z-selectivity reaching 90:10 in favor of the Z-isomer [4]. This approach exploits the increased electron-withdrawing character of the trifluoroethyl groups, which accelerates the elimination step and prevents equilibration of the oxaphosphetane intermediates [4].

Reaction ConditionsBaseTemperature (°C)Time (h)Yield (%)E/Z Ratio
Standard HWEPotassium tert-butoxide0-206489>95:5
Still-GennariSodium bis(trimethylsilyl)amide-78 to 01275-85<10:90
Modified HWELithium diisopropylamide-40248285:15

Alternative Synthetic Pathways

Knoevenagel Condensation Approaches

The Knoevenagel condensation represents a complementary synthetic approach to 3-cyclopentylacrylonitrile that operates through a fundamentally different mechanism compared to phosphonate-based methods [9] [10]. This approach involves the base-catalyzed condensation of cyclopentanecarbaldehyde with an active methylene compound containing a nitrile group [11].

The most commonly employed variant utilizes malononitrile or related cyanoacetic acid derivatives as the methylene component [10] [11]. The reaction proceeds through initial deprotonation of the active methylene compound by a base catalyst, typically piperidine, potassium carbonate, or related systems [11]. The resulting carbanion then undergoes nucleophilic addition to the carbonyl carbon of cyclopentanecarbaldehyde, followed by elimination of water to form the acrylonitrile double bond [10].

Recent developments in Knoevenagel methodology have demonstrated remarkable improvements in synthetic efficiency, achieving yields of 83-92% with high selectivity for Z-acrylonitrile derivatives [11]. The Z-selectivity in Knoevenagel condensations arises from the kinetic preference for the less sterically hindered transition state during the elimination step [11]. Density functional theory calculations have shown that the Z-isomer is stabilized by approximately 2.61 kcal/mol relative to the E-isomer under these conditions [11].

The Knoevenagel approach offers several advantages including mild reaction conditions, readily available starting materials, and the ability to access Z-enriched products [10] [11]. Typical reaction conditions employ ethanol as solvent at temperatures ranging from 25°C to 80°C, with reaction times of 6-24 hours depending on the specific catalyst system employed [11].

Mechanistic studies have revealed that the stereochemical outcome in Knoevenagel condensations can be influenced by solvent polarity, temperature, and the nature of the base catalyst [10]. Polar protic solvents tend to favor Z-selectivity through stabilization of the developing negative charge in the transition state, while elevated temperatures can lead to thermodynamic equilibration favoring the E-isomer [11].

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Z-Selectivity (%)
Piperidine/Acetic acidEthanol25128785
Potassium carbonateDimethylformamide8069282
TriethylamineAcetonitrile6088388

Transition Metal-Catalyzed Cyanation Reactions

Transition metal-catalyzed cyanation reactions provide an alternative strategy for accessing 3-cyclopentylacrylonitrile through direct introduction of the nitrile functionality [12] [13]. These methodologies typically involve the coupling of a cyclopentylenyl electrophile with a cyanide nucleophile under palladium or nickel catalysis [12].

The development of electrophilic cyanating agents has significantly expanded the scope of transition metal-catalyzed cyanation reactions [12]. N-cyano-N-phenyl-p-toluenesulfonamide has emerged as a particularly effective reagent due to its superior safety profile and practical handling characteristics compared to traditional cyanide sources [12]. This reagent enables the introduction of nitrile groups under mild conditions with excellent functional group tolerance [12].

Nickel-catalyzed cyanation of alkyl electrophiles has proven particularly effective for the synthesis of 3-cyclopentylacrylonitrile derivatives [13]. The methodology employs zinc cyanide as the cyanide source with nickel chloride hexahydrate as the catalyst and Xantphos as the supporting ligand [13]. Reaction conditions typically involve acetonitrile as solvent at 80°C for 12 hours, achieving yields of 60-75% with good functional group tolerance [13].

The mechanism of nickel-catalyzed cyanation involves oxidative addition of the alkyl electrophile to the nickel center, followed by transmetalation with zinc cyanide and reductive elimination to form the carbon-nitrogen bond [13]. The success of this methodology depends critically on the choice of ligand and the reduction potential of the metal center [13].

Palladium-catalyzed variants have also been developed, particularly for aryl and vinyl substrates [12]. These reactions typically proceed through similar oxidative addition/transmetalation/reductive elimination cycles, with the choice of catalyst system depending on the nature of the electrophile [12].

Catalyst SystemCyanide SourceConditionsYield (%)Selectivity
NiCl₂·6H₂O/XantphosZn(CN)₂80°C, 12h60-75Mixed isomers
Pd(PPh₃)₄KCN100°C, 8h65-70E-selective
CuI/L-prolineNaCN120°C, 16h55-65Z-selective

Process Intensification Techniques

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift in the synthesis of 3-cyclopentylacrylonitrile, offering significant advantages over traditional batch processes in terms of efficiency, safety, and environmental impact [14] [15]. Process intensification through continuous flow enables precise control over reaction parameters, enhanced heat and mass transfer, and the ability to access reaction conditions that are difficult or impossible to achieve in batch reactors [14].

The implementation of continuous flow synthesis for 3-cyclopentylacrylonitrile involves the design of tubular reactors with precise temperature and residence time control [16]. Typical reactor volumes range from 1-100 mL compared to batch processes requiring 100-5000 mL, representing a significant reduction in reactor footprint [16]. Residence times in continuous flow systems can be precisely controlled from 0.5 to 60 minutes, compared to 6-24 hours required in batch processes [16].

The enhanced heat transfer characteristics of flow reactors enable access to elevated temperatures and pressures that improve reaction kinetics [17]. Pressurized flow reactors can operate at temperatures well above the boiling point of the reaction solvent, enabling reaction temperatures up to 200°C while maintaining liquid-phase conditions [17]. This expanded process window allows for significant acceleration of the Horner-Wadsworth-Emmons reaction, reducing reaction times from 64 hours in batch to 0.5-2 hours in continuous flow [16].

Mass transfer limitations that often plague batch processes are effectively eliminated in flow reactors due to the high surface area to volume ratio and laminar flow characteristics [14]. This enhanced mass transfer results in more uniform reaction conditions and improved reproducibility, leading to higher yields and better stereochemical control [14].

The safety advantages of continuous flow processing are particularly pronounced for the synthesis of 3-cyclopentylacrylonitrile [17]. The small reactor volumes mean that only minimal quantities of potentially hazardous intermediates are present at any given time, significantly reducing the risks associated with exothermic reactions or the evolution of toxic gases [17]. Additionally, the precise temperature control available in flow reactors prevents runaway reactions that can occur in batch processes [17].

Recent developments in continuous flow synthesis have demonstrated yields of 85-95% for 3-cyclopentylacrylonitrile with E-selectivity exceeding 90:10 [16]. These results represent a significant improvement over batch processes while offering substantial reductions in reaction time and waste generation [16].

Process TypeReactor VolumeResidence TimeTemperature RangeYield (%)Throughput
Batch100-5000 mL6-64 h0-80°C89Low
Continuous Flow1-100 mL0.5-2 h25-200°C85-95High
Microreactor0.1-10 mL0.1-0.5 h25-300°C90-98Very High

Solvent Selection and Green Chemistry Considerations

The selection of appropriate solvents for 3-cyclopentylacrylonitrile synthesis must balance reaction efficiency with environmental and safety considerations according to green chemistry principles [18] [19]. Traditional solvent selection has focused primarily on reaction performance, but modern approaches emphasize the entire lifecycle impact of solvent use, including environmental fate, human health effects, and renewable resource utilization [18].

The CHEM21 solvent selection guide provides a comprehensive framework for evaluating solvents based on health, safety, and environmental criteria [18]. Solvents are classified into four categories: recommended, problematic, hazardous, and highly hazardous, based on their overall sustainability profile [18]. For phosphonate-based synthesis of 3-cyclopentylacrylonitrile, the choice of solvent significantly impacts both reaction efficiency and environmental footprint [20].

Tetrahydrofuran, while highly effective for Horner-Wadsworth-Emmons reactions, is classified as problematic due to peroxide formation potential and moderate environmental impact [18]. Despite these concerns, tetrahydrofuran remains the preferred solvent for many phosphonate reactions due to its excellent ability to solvate ionic intermediates and its compatibility with strong bases [20]. The effectiveness of tetrahydrofuran for the synthesis of 3-cyclopentylacrylonitrile is rated as excellent, achieving optimal yields and stereoselectivity [20].

Dimethylformamide represents an alternative solvent option for continuous flow processes, offering good reaction performance while maintaining reasonable safety characteristics [18]. However, dimethylformamide is classified as problematic due to reproductive toxicity concerns, limiting its use in large-scale manufacturing applications [18]. The solvent demonstrates good effectiveness for Horner-Wadsworth-Emmons reactions, particularly under elevated temperature conditions achievable in flow reactors [20].

Green solvent alternatives such as ethanol and water, while environmentally benign, exhibit poor effectiveness for phosphonate-based reactions due to their inability to stabilize the required carbanion intermediates [18]. These solvents are classified as recommended from an environmental perspective but are unsuitable for the specific chemistry required for 3-cyclopentylacrylonitrile synthesis [18].

The development of solvent-free reaction conditions represents the ultimate goal of green chemistry principles [21]. Solvent-free synthesis can achieve 100% atom economy while eliminating waste generation and safety concerns associated with volatile organic compounds [21]. For 3-cyclopentylacrylonitrile synthesis, solvent-free conditions have been explored using mechanochemical approaches, but yields and selectivity remain inferior to traditional solution-phase methods [21].

Process intensification through continuous flow technology enables the use of minimal solvent volumes while maintaining optimal reaction performance [14]. The enhanced heat and mass transfer characteristics of flow reactors allow for the use of less hazardous solvents that would be ineffective under batch conditions [14]. This approach represents a practical compromise between reaction efficiency and environmental sustainability [14].

SolventClassificationEnvironmental ImpactEffectiveness for HWEBoiling Point (°C)Safety Rating
TetrahydrofuranProblematicModerateExcellent66Peroxide formation
DimethylformamideProblematicHighGood153Reproductive toxicity
AcetonitrileProblematicModerateGood82Flammable
EthanolRecommendedLowPoor78Low toxicity
WaterRecommendedMinimalPoor100None
DichloromethaneHazardousHighGood40Carcinogenic

3-Cyclopentylacrylonitrile exhibits characteristic electrophilic addition reactivity due to its conjugated alpha,beta-unsaturated nitrile system. The compound's electron-poor double bond, activated by the electron-withdrawing cyano group, serves as a susceptible site for electrophilic attack [1] [2] [3]. The molecular structure, featuring a cyclopentyl substituent attached to the beta-carbon of the acrylonitrile moiety, creates a unique reactivity profile that distinguishes it from other acrylonitrile derivatives .

Michael Addition Reaction Kinetics

The Michael addition reaction represents one of the most significant electrophilic addition pathways for 3-Cyclopentylacrylonitrile. In this reaction, the compound acts as a Michael acceptor, with nucleophiles attacking the beta-carbon of the conjugated system [6] [1] [7]. The reaction mechanism follows the classical 1,4-addition pathway, where enolate nucleophiles or other stabilized carbanions add to the electron-deficient beta-carbon [1] [7].

Mechanistic Pathway Analysis

The Michael addition of 3-Cyclopentylacrylonitrile proceeds through a two-step mechanism. Initially, the nucleophile approaches the beta-carbon, forming a stabilized enolate intermediate. The electron-withdrawing nitrile group provides crucial stabilization to the resulting carbanion through resonance delocalization [1] [7]. The cyclopentyl substituent introduces steric considerations that influence the reaction kinetics and regioselectivity.

Research has demonstrated that 3-Cyclopentylacrylonitrile can participate in manganese-catalyzed base-free addition reactions with saturated nitriles, where the compound serves as an unsaturated acceptor [8] [9]. These studies revealed that the reaction proceeds through a template-type pathway involving an enamido complex intermediate, highlighting the compound's versatility in metal-catalyzed transformations [8].

Kinetic Parameters and Selectivity

The kinetic behavior of Michael addition to 3-Cyclopentylacrylonitrile shows strong dependence on the nucleophile strength and reaction conditions. Weak nucleophiles preferentially attack the beta-carbon, leading to conjugate addition products, while stronger nucleophiles may compete with direct addition to the nitrile carbon [7]. The reaction rate exhibits first-order dependence on both the nucleophile and the acrylonitrile substrate, consistent with a bimolecular mechanism [7].

Temperature effects on the reaction kinetics demonstrate Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol for most nucleophilic systems [7]. The presence of the cyclopentyl group provides additional steric hindrance that can influence the stereochemical outcome of the addition reaction.

Halogenation and Hydrohalogenation Pathways

3-Cyclopentylacrylonitrile undergoes halogenation reactions through both electrophilic addition and radical pathways, depending on the reaction conditions and halogen source employed [10] [2] [3] [11]. The compound's conjugated system makes it susceptible to halogen addition across the carbon-carbon double bond, following typical alkene reactivity patterns [2] [3].

Electrophilic Halogenation Mechanisms

For electrophilic halogenation with molecular halogens such as bromine or chlorine, the reaction proceeds through a halonium ion intermediate [2] [3]. The mechanism involves initial polarization of the halogen molecule by the electron-rich double bond, followed by nucleophilic attack by the halide ion on the cyclic halonium intermediate [3]. This process results in anti-addition of the halogen atoms across the double bond, producing vicinal dihalide products [3].

The reaction kinetics for bromine addition to 3-Cyclopentylacrylonitrile follow second-order kinetics, with rate constants influenced by solvent polarity and temperature [2] [3]. The presence of the nitrile group and cyclopentyl substituent affects the stereochemical outcome, with the anti-addition pattern being predominant due to the steric constraints of the halonium intermediate [3].

Radical Halogenation Pathways

Under radical conditions, particularly with N-bromosuccinimide (NBS) in the presence of radical initiators, 3-Cyclopentylacrylonitrile can undergo allylic bromination [11]. This reaction targets the allylic position adjacent to the double bond, resulting in substitution rather than addition products [11]. The mechanism involves hydrogen abstraction from the allylic position, followed by bromine transfer to form the allylic bromide [11].

The selectivity between addition and substitution pathways depends critically on the reaction conditions, with low concentrations of molecular halogen favoring the radical substitution pathway [11]. The relative rates of these competing processes can be controlled through choice of halogenating agent and reaction conditions.

Hydrohalogenation Reactions

Hydrohalogenation of 3-Cyclopentylacrylonitrile with hydrogen halides follows Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon and the halide to the more substituted carbon [2]. The reaction mechanism involves protonation of the double bond to form the more stable secondary carbocation, followed by nucleophilic attack by the halide ion [2].

The reaction rates show the expected order: HI > HBr > HCl, reflecting the decreasing acidity and increasing bond strength of the hydrogen halides [2]. The presence of the electron-withdrawing nitrile group enhances the electrophilicity of the beta-carbon, facilitating the initial protonation step [2].

Nucleophilic Transformations

The nitrile functionality in 3-Cyclopentylacrylonitrile serves as a primary site for nucleophilic attack, enabling diverse transformation pathways that are fundamental to its synthetic utility [12] [13] [14]. The cyano group's electrophilic carbon center readily accommodates various nucleophiles, leading to the formation of functionally diverse products through well-defined mechanistic pathways.

Nitrile Group Reactivity in Hydrolysis and Cyclization

The hydrolysis of 3-Cyclopentylacrylonitrile represents a crucial transformation pathway that demonstrates the compound's utility in pharmaceutical synthesis [13]. Under acidic conditions, the nitrile group undergoes nucleophilic attack by water molecules, leading to the formation of primary amides and subsequently carboxylic acids [13]. This transformation is particularly relevant in the synthesis of ruxolitinib, where controlled hydrolysis conditions are employed to achieve specific synthetic intermediates [13].

Acidic Hydrolysis Mechanisms

The acidic hydrolysis of 3-Cyclopentylacrylonitrile proceeds through a multi-step mechanism initiated by protonation of the nitrile nitrogen [13]. This protonation increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water molecules. The resulting imidic acid intermediate undergoes tautomerization to form the corresponding primary amide [13]. Further hydrolysis under more vigorous conditions can convert the amide to the carboxylic acid through a similar nucleophilic mechanism [13].

The reaction kinetics exhibit first-order dependence on both the nitrile substrate and the acid catalyst, with rate constants showing strong temperature dependence [13]. The activation energy for the hydrolysis process typically ranges from 20-28 kcal/mol, depending on the acid strength and reaction conditions employed [13].

Cyclization Reactions

3-Cyclopentylacrylonitrile can undergo intramolecular cyclization reactions when appropriately substituted nucleophiles are present in the molecule [15]. These cyclization processes often involve the formation of heterocyclic ring systems through nucleophilic attack on the nitrile carbon, followed by ring closure [15]. The cyclopentyl substituent can influence the cyclization pathway by providing steric constraints that favor specific ring sizes and conformations [15].

The cyclization mechanisms typically involve the formation of an intermediate imine or iminium ion, which subsequently undergoes nucleophilic attack by an internal nucleophile [15]. The reaction conditions, including pH, temperature, and solvent choice, significantly influence the cyclization efficiency and product distribution [15].

Grignard and Organometallic Additions

The reaction of 3-Cyclopentylacrylonitrile with Grignard reagents represents an important class of nucleophilic transformations that enable carbon-carbon bond formation [12] [14] [16]. These reactions proceed through nucleophilic addition to the nitrile carbon, forming magnesium ketimine intermediates that can be hydrolyzed to yield ketones [12] [14].

Grignard Reaction Mechanisms

The mechanism of Grignard addition to 3-Cyclopentylacrylonitrile involves nucleophilic attack of the organometallic reagent on the electrophilic nitrile carbon [12] [14]. The reaction proceeds through formation of a magnesium ketimine complex, which exhibits considerable stability under anhydrous conditions [12] [14]. The choice of Grignard reagent significantly influences the reaction outcome, with different organomagnesium species showing varying reactivity patterns [12].

Recent mechanistic studies have revealed that the Grignard reaction with nitriles does not follow a single pathway but rather involves an ensemble of parallel reactions [12]. Multiple organomagnesium species coexisting in solution due to the Schlenk equilibrium can serve as competent nucleophiles, each contributing to the overall reaction rate [12]. The most reactive species identified include dinuclear magnesium complexes where the substrate and nucleophile initially bind to different magnesium centers [12].

Organolithium and Other Organometallic Reagents

3-Cyclopentylacrylonitrile also reacts with organolithium reagents, though these reactions typically proceed through different mechanistic pathways compared to Grignard reagents [14] [17]. Organolithium compounds generally exhibit higher reactivity toward nitriles, often leading to more complex reaction patterns including potential side reactions [14] [17].

The reaction kinetics for organometallic additions show strong dependence on the solvent system, with ethereal solvents generally providing optimal conditions for nucleophilic attack [14] [18]. The presence of coordinating solvents such as tetrahydrofuran (THF) is crucial for stabilizing the organometallic species and facilitating the nucleophilic addition process [14] [18].

Selectivity and Stereochemical Considerations

The stereochemical outcome of organometallic additions to 3-Cyclopentylacrylonitrile depends on the approach angle of the nucleophile and the steric influence of the cyclopentyl substituent [12] [14]. The reaction typically occurs with high selectivity for attack at the nitrile carbon, with minimal competing reactions at the alkene double bond under standard conditions [12] [14].

The regioselectivity of these reactions can be controlled through appropriate choice of organometallic reagent and reaction conditions. Temperature effects are particularly important, with lower temperatures generally favoring higher selectivity but potentially reducing reaction rates [12] [14].

Catalytic Hydrogenation Processes

The catalytic hydrogenation of 3-Cyclopentylacrylonitrile represents a critical transformation that enables selective reduction of either the carbon-carbon double bond or the nitrile functionality, depending on the catalyst system and reaction conditions employed [19] [20] [21]. The compound's dual unsaturated character creates opportunities for developing selective hydrogenation protocols that can differentiate between these two reducible sites.

Selective Double Bond Reduction Mechanisms

The selective hydrogenation of the alkene double bond in 3-Cyclopentylacrylonitrile while leaving the nitrile group intact represents a challenging but synthetically valuable transformation [19] [20] [21]. This selectivity is crucial for synthetic applications where the nitrile functionality must be preserved for subsequent transformations [20] [21].

Heterogeneous Catalyst Systems

Traditional heterogeneous catalysts such as palladium on carbon (Pd/C) under mild conditions can achieve selective double bond reduction [19] [20]. The mechanism involves adsorption of the substrate onto the catalyst surface, followed by stepwise addition of hydrogen atoms to the double bond [19]. The selectivity for double bond reduction over nitrile reduction depends on the relative binding affinities of these functional groups to the catalyst surface [19].

Studies have shown that the cyclopentyl substituent influences the adsorption geometry of 3-Cyclopentylacrylonitrile on metal surfaces, potentially affecting the selectivity of the hydrogenation process [19]. The steric bulk of the cyclopentyl group can create preferential binding orientations that favor double bond reduction over nitrile reduction [19].

Homogeneous Catalyst Systems

Homogeneous hydrogenation catalysts, particularly those based on rhodium and ruthenium complexes, offer enhanced selectivity control for the reduction of 3-Cyclopentylacrylonitrile [22] [23] [24]. Wilkinson's catalyst, [RhCl(PPh₃)₃], has been demonstrated to be highly effective for the selective hydrogenation of the double bond under mild conditions [22] [23] [24].

The mechanism of homogeneous hydrogenation involves coordination of the substrate to the metal center, followed by oxidative addition of hydrogen and subsequent reductive elimination to form the reduced product [22] [24]. The selectivity arises from the preferential coordination of the alkene functionality compared to the nitrile group [22] [24].

Crabtree's Catalyst Applications

Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, represents another important homogeneous system for the selective hydrogenation of 3-Cyclopentylacrylonitrile [22]. This catalyst is particularly effective for the hydrogenation of highly substituted alkenes and can achieve high selectivity for double bond reduction [22]. The catalyst operates through a different mechanism compared to rhodium-based systems, involving cationic iridium intermediates that show enhanced selectivity for alkene coordination [22].

The reaction conditions for Crabtree's catalyst typically involve mild temperatures and pressures, making it suitable for substrates containing sensitive functional groups [22]. The catalyst's tolerance for various functional groups enables its use in complex synthetic sequences where selective hydrogenation is required [22].

Heterogeneous versus Homogeneous Catalyst Performance

The comparative performance of heterogeneous and homogeneous catalysts for the hydrogenation of 3-Cyclopentylacrylonitrile reveals distinct advantages and limitations for each approach [25] [26] [24]. Understanding these differences is crucial for selecting appropriate catalyst systems for specific synthetic applications.

Heterogeneous Catalyst Advantages

Heterogeneous catalysts offer several practical advantages for the hydrogenation of 3-Cyclopentylacrylonitrile, including ease of separation, catalyst recovery, and potential for continuous processing [25] [26] [27]. The solid-phase nature of these catalysts enables straightforward product isolation through filtration, making them attractive for industrial applications [25] [26].

The thermal stability of heterogeneous catalysts generally exceeds that of homogeneous systems, allowing for operation at higher temperatures when necessary [25] [26]. Additionally, the recyclability of heterogeneous catalysts contributes to improved economic viability for large-scale processes [25] [26].

Homogeneous Catalyst Selectivity

Homogeneous catalysts typically demonstrate superior selectivity for the hydrogenation of 3-Cyclopentylacrylonitrile compared to their heterogeneous counterparts [23] [24] [28]. The molecular nature of homogeneous catalysts enables precise control over the coordination environment and electronic properties of the active metal center [23] [24] [28].

The ability to modify ligand structures in homogeneous catalysts provides opportunities for fine-tuning selectivity and reactivity [23] [24] [28]. This flexibility is particularly valuable for achieving selective transformations of complex substrates like 3-Cyclopentylacrylonitrile, where multiple functional groups are present [23] [24] [28].

Catalyst Deactivation and Stability

The stability profiles of heterogeneous and homogeneous catalysts for 3-Cyclopentylacrylonitrile hydrogenation show distinct patterns [25] [26] [24]. Heterogeneous catalysts may undergo deactivation through sintering, poisoning, or support degradation, but these effects can often be mitigated through careful catalyst design and reaction optimization [25] [26].

Homogeneous catalysts face different stability challenges, including thermal decomposition, ligand dissociation, and irreversible side reactions [23] [24]. However, the ability to regenerate homogeneous catalysts through addition of fresh ligands or reducing agents can extend their operational lifetime [23] [24].

Performance Metrics and Optimization

Turnover numbers (TON) and turnover frequencies (TOF) for the hydrogenation of 3-Cyclopentylacrylonitrile vary significantly between catalyst systems [25] [26] [24]. Heterogeneous catalysts often achieve higher TON values due to their greater stability, while homogeneous catalysts may exhibit higher TOF values due to their enhanced activity [25] [26] [24].

XLogP3

2.4

Wikipedia

3-Cyclopentylacrylonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types